molecular formula C32H20N6Na4O14S4 B1669011 C.I. Direct Blue 6 CAS No. 2602-46-2

C.I. Direct Blue 6

Cat. No. B1669011
CAS RN: 2602-46-2
M. Wt: 932.8 g/mol
InChI Key: MPCYPRXRVWZKGF-OTGYWJPESA-J
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Description

“C.I. Direct Blue 6” is a type of azo dye . It appears as dark blue microcrystals or black powder . It’s used in various industries, including textiles, paper, and leather .


Molecular Structure Analysis

The linear formula for “C.I. Direct Blue 6” is C32H20N6Na4O14S4 . Its molecular weight is 932.763 .


Chemical Reactions Analysis

“C.I. Direct Blue 6” is an azo compound, and azo compounds can detonate under certain conditions . When heated to decomposition, it emits very toxic fumes of nitrogen oxides, sodium oxides, and sulfur oxides .


Physical And Chemical Properties Analysis

“C.I. Direct Blue 6” is slightly water-soluble . It’s a dark blue microcrystal or black powder . The flash point data for this chemical are not available, but it’s probably combustible .

Safety And Hazards

This compound is absorbed through the skin . When heated to decomposition, it emits very toxic fumes . It’s also known to cause liver adenomas and carcinomas in high-dose feeding studies of rats for 13 weeks . It’s one of the azo dyes metabolized to benzidine, which is known to be a human carcinogen .

Future Directions

Future research could focus on developing environmentally friendly materials for the efficient purification of dye-containing wastewater . For instance, Fe–B binary amorphous alloys have shown promise in degrading "C.I. Direct Blue 6" .

properties

IUPAC Name

tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N6O14S4.4Na/c33-23-13-21(53(41,42)43)9-17-11-25(55(47,48)49)29(31(39)27(17)23)37-35-19-5-1-15(2-6-19)16-3-7-20(8-4-16)36-38-30-26(56(50,51)52)12-18-10-22(54(44,45)46)14-24(34)28(18)32(30)40;;;;/h1-14,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

MPCYPRXRVWZKGF-UHFFFAOYSA-J
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C32H20N6Na4O14S4
Source PubChem
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DSSTOX Substance ID

DTXSID2020185
Record name C.I. Direct Blue 6
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Molecular Weight

932.8 g/mol
Source PubChem
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Physical Description

C.i. direct blue 6 appears as dark blue microcrystals or black powder. (NTP, 1992), Blue violet solid; [HSDB]
Record name C.I. DIRECT BLUE 6
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Boiling Point

Decomposes (NTP, 1992)
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Solubility

5 to 10 mg/mL at 68.0 °F (NTP, 1992), Sol in water; slightly sol in ethanol and ethylene glycol monoethyl ether; insol in other organic solvents.
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Product Name

C.I. Direct Blue 6

Color/Form

Blue violet solid

CAS RN

2602-46-2
Record name C.I. DIRECT BLUE 6
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Record name 2,7-Naphthalenedisulfonic acid, 3,3'-[[1,1'-biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[5-amino-4-hydroxy-, sodium salt (1:4)
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Record name Tetrasodium 3,3'-[[1,1'-biphenyl]-4,4'-diylbis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonate]
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Melting Point

Decomposes (NTP, 1992)
Record name C.I. DIRECT BLUE 6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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